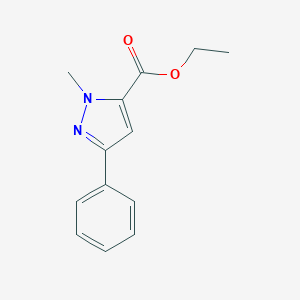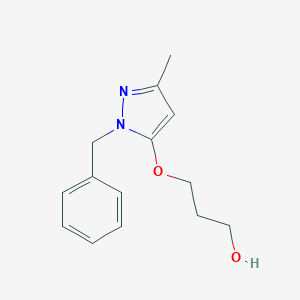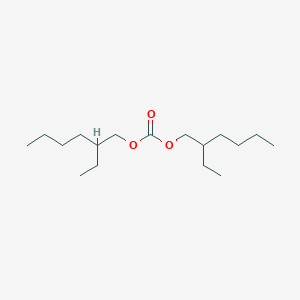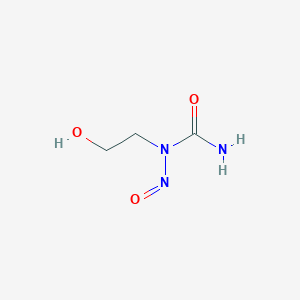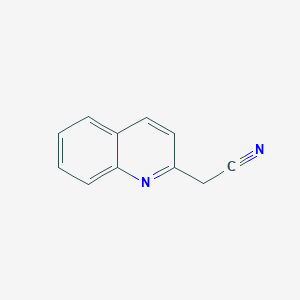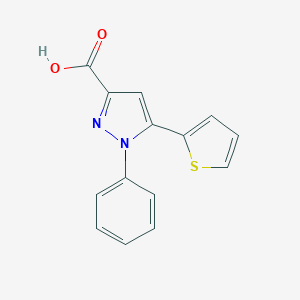
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, often involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This process yields various pyrazole derivatives characterized by their structural and functional diversity (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been elucidated using techniques such as IR, ^1H NMR, ^13C NMR, Mass, and elemental analyses. These methodologies provide a comprehensive understanding of the compound's molecular architecture, including the arrangement of atoms and the presence of functional groups, contributing to its chemical behavior and reactivity (Mathew, Suresh, & Anbazhagan, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives are influenced by their molecular structure. The presence of the thiophene and pyrazole rings contributes to the compound's reactivity towards various reagents, offering a pathway for the synthesis of a broad range of derivatives with potential biological activities. Such derivatives exhibit enhanced pharmacological properties due to the modifications in their chemical structure (Mathew, Suresh, & Anbazhagan, 2014).
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
Pyrazole derivatives, including those with carboxylic acid functionalities, are pivotal in organic synthesis and the development of heterocyclic compounds. These compounds serve as building blocks for synthesizing a diverse range of heterocyclic structures due to their reactivity and versatility. For example, pyrazole carboxylic acid derivatives have been highlighted for their broad spectrum of biological activities, signifying their importance in the synthesis of pharmacologically active molecules (Cetin, 2020). Similarly, the chemistry of dicyanomethylene-pyrazoline derivatives showcases their utility as precursors for creating various heterocyclic compounds, highlighting the synthetic versatility of pyrazole-based structures (Gomaa & Ali, 2020).
Pharmacological Applications
The biological activities of pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, are well-documented. For instance, pyrazole carboxylic acids and their derivatives exhibit significant biological activities, such as antimicrobial and anticancer effects, underscoring their potential in medicinal chemistry as scaffolds for drug discovery (Cetin, 2020). Moreover, thiophene analogs have been evaluated for their carcinogenic potential, providing insights into the structure-activity relationships that govern their biological effects (Ashby et al., 1978).
Material Science and Optoelectronics
Functionalized heteroaromatic compounds, including pyrazole and thiophene derivatives, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, highlighting the potential of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid in the development of luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).
Propriétés
IUPAC Name |
1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUATZWSTXLFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378014 |
Source


|
| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
220192-02-9 |
Source


|
| Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

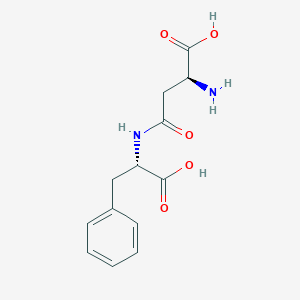

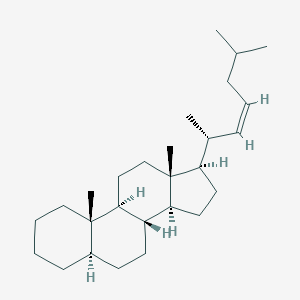
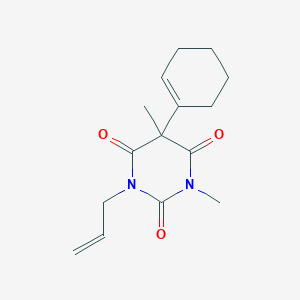
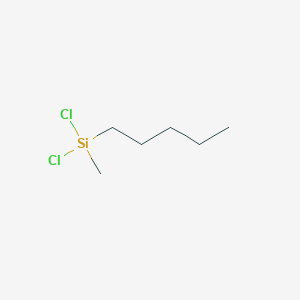

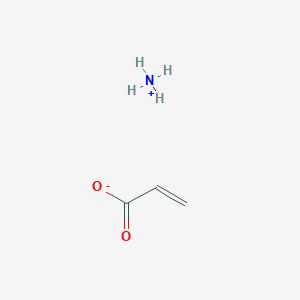
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)

